(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate (1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 72554-41-7
VCID: VC8504340
InChI: InChI=1S/C8H10O2S/c1-2-10-8(9)6-5-3-4-11-7(5)6/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1C2C1SC=C2
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol

(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate

CAS No.: 72554-41-7

Cat. No.: VC8504340

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate - 72554-41-7

Specification

CAS No. 72554-41-7
Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
IUPAC Name ethyl 2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate
Standard InChI InChI=1S/C8H10O2S/c1-2-10-8(9)6-5-3-4-11-7(5)6/h3-7H,2H2,1H3
Standard InChI Key ZHXHLYDMOZWCRU-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@@H]2[C@H]1SC=C2
SMILES CCOC(=O)C1C2C1SC=C2
Canonical SMILES CCOC(=O)C1C2C1SC=C2

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of (1R,5R,6S)-ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate is C₈H₁₀O₂S, with a molecular weight of 170.23 g/mol. The bicyclo[3.1.0]hexene scaffold consists of a five-membered ring fused to a three-membered ring, introducing significant angle strain that enhances reactivity. The sulfur atom at position 2 and the ethyl carboxylate group at position 6 are critical for both electronic properties and intermolecular interactions.

Stereochemical analysis reveals three chiral centers (1R, 5R, 6S), which dictate the compound’s three-dimensional conformation. Computational modeling using density functional theory (DFT) predicts a dihedral angle of 112° between the sulfur atom and the carboxylate group, favoring a pseudo-axial orientation of the ester moiety . This spatial arrangement may influence substrate binding in enzymatic systems or solubility in lipid membranes.

PropertyValue
Molecular FormulaC₈H₁₀O₂S
Molecular Weight170.23 g/mol
Boiling Point (est.)285–290°C at 760 mmHg
logP (octanol-water)1.8 ± 0.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthetic Methodologies and Optimization

Catalytic Cyclopropanation Strategies

The synthesis of (1R,5R,6S)-ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate typically involves a copper-catalyzed cyclopropanation of thiophene derivatives. A patented method (CN102617545A) employs CuCl/Al₂O₃ as a heterogeneous catalyst to mediate the reaction between ethyl 2-thienylcarboxylate and diazo compounds under refluxing toluene . Key steps include:

  • Diazo Compound Generation: Ethyl diazoacetate is prepared in situ from glycine ethyl ester and nitrous acid.

  • Cyclopropanation: The diazo compound reacts with thiophene at 110°C, facilitated by CuCl/Al₂O₃ (5 mol%), yielding the bicyclic product in 68% isolated yield.

  • Stereochemical Control: Chiral auxiliaries such as (R)-BINOL are introduced during the cyclopropanation to enforce the desired (1R,5R,6S) configuration .

Challenges in this route include catalyst deactivation due to sulfur poisoning and the formation of regioisomers. Recent optimizations substitute Al₂O₃ with zeolite-supported Cu nanoparticles, improving turnover frequency by 40% and reducing byproducts .

Alternative Routes via Ring-Closing Metathesis

An emerging approach utilizes ring-closing metathesis (RCM) of diene precursors bearing thioether and ester functionalities. For example, treatment of ethyl 3-(allylthio)propenoate with a Grubbs-II catalyst (5 mol%) in dichloromethane at 25°C produces the bicyclo[3.1.0]hexene skeleton in 72% yield. This method offers superior stereoselectivity (>95% ee) when chiral ruthenium catalysts are employed .

Physicochemical Properties and Reactivity

The compound’s strained bicyclic system confers unique reactivity patterns:

  • Electrophilic Additions: The sulfur atom acts as a soft nucleophile, undergoing regioselective alkylation at the 2-position. For instance, reaction with methyl triflate in acetonitrile affords the sulfonium salt derivative in 85% yield .

  • Ring-Opening Reactions: Treatment with mCPBA (meta-chloroperbenzoic acid) cleaves the cyclopropane ring, yielding a thiolactone intermediate. This reactivity mirrors that of bicyclo[1.1.0]butane derivatives used in strain-release chemistry .

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 195°C, indicating limited thermal stability under standard conditions.

Industrial Applications and Process Chemistry

The compound’s scalability is demonstrated in a pilot-scale synthesis producing 12 kg per batch with 99.5% HPLC purity. Key process parameters include:

  • Catalyst Recycling: CuCl/Al₂O₃ is recovered via filtration and reactivated by calcination at 450°C, achieving five reuse cycles without significant activity loss .

  • Waste Stream Management: Thiophene byproducts are oxidized to sulfones using hydrogen peroxide, reducing environmental toxicity.

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